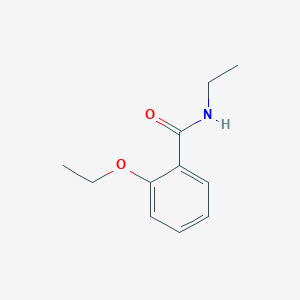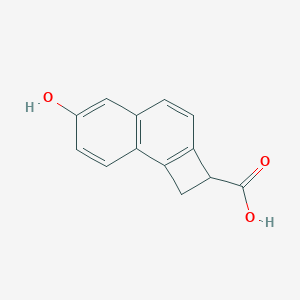
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid, also known as HCNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCNA is a bicyclic aromatic carboxylic acid that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mechanism Of Action
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been shown to exhibit a number of unique biochemical and physiological effects. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid can inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in lab experiments. For example, 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is a synthetic compound that may not accurately reflect the activity of natural compounds that are found in living organisms.
Future Directions
There are a number of future directions that could be pursued in the study of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. One area of research that holds promise is the development of new cancer therapies based on 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. Another area of research that could be explored is the use of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as a tool for studying the mechanisms of tumor growth and proliferation. Additionally, the potential applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in other areas of scientific research, such as neuroscience and immunology, could also be explored.
Synthesis Methods
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then subjected to a series of reduction and oxidation reactions to yield 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as the final product.
Scientific Research Applications
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is in the field of cancer research. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
properties
CAS RN |
125363-72-6 |
|---|---|
Product Name |
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid |
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
InChI Key |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
synonyms |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



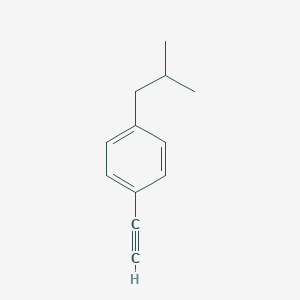
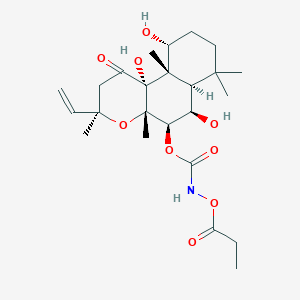
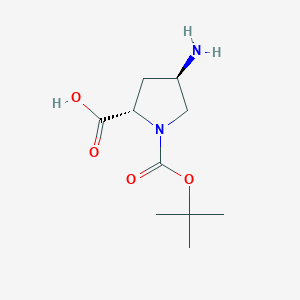
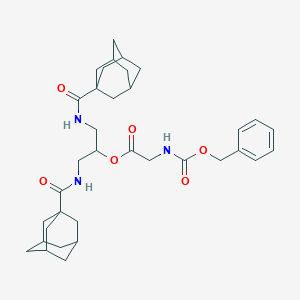
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
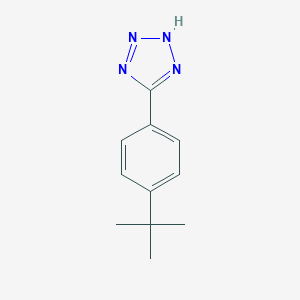
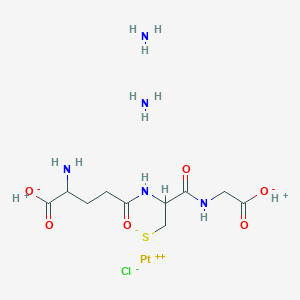
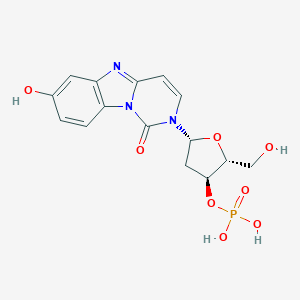
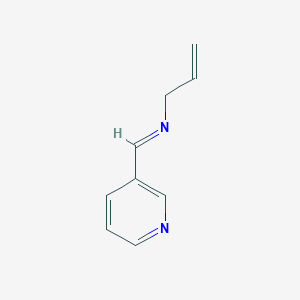
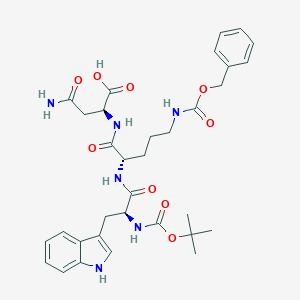
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
